molecular formula C22H23N5O2S B268030 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Cat. No. B268030
M. Wt: 421.5 g/mol
InChI Key: YLHCQBSPNGUBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 in different biological systems.

Mechanism of Action

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine selectively binds to the P2Y1 receptor and blocks its activation by the endogenous ligand, ADP. P2Y1 activation leads to the activation of phospholipase C and the release of intracellular calcium, which is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmitter release. By blocking P2Y1 activation, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine inhibits these physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been shown to inhibit vasoconstriction and neurotransmitter release in different biological systems. These effects are mediated by the inhibition of P2Y1 activation by ADP.

Advantages and Limitations for Lab Experiments

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for investigating the role of P2Y1 in different biological systems. However, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has some limitations for lab experiments. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has a relatively short half-life, which limits its use in long-term experiments. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine. One direction is to investigate the role of P2Y1 in different pathological conditions, such as atherosclerosis and stroke. Another direction is to investigate the potential therapeutic applications of P2Y1 antagonists, such as N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, in these pathological conditions. Additionally, the development of more potent and selective P2Y1 antagonists may facilitate the investigation of P2Y1 in different biological systems.

Synthesis Methods

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then converted to 3-methoxy-4-(chloromethyl)benzaldehyde. The second step involves the synthesis of 2-thienylmethylamine, which is then reacted with 3-methoxy-4-(chloromethyl)benzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to yield N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine.

Scientific Research Applications

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used in various scientific research studies to investigate the role of P2Y1 in different biological systems. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used to study the effect of P2Y1 antagonism on platelet aggregation and thrombus formation. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been used to investigate the role of P2Y1 in vasoconstriction and neurotransmitter release.

properties

Product Name

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C22H23N5O2S/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-29-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-30-19/h3-12,23H,13-15H2,1-2H3

InChI Key

YLHCQBSPNGUBMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.